molecular formula C36H22 B14125604 5,5'-Bichrysene

5,5'-Bichrysene

Cat. No.: B14125604
M. Wt: 454.6 g/mol
InChI Key: WXLLLRUXIVBRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Bichrysene is a polycyclic aromatic hydrocarbon composed of two chrysene units connected at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bichrysene typically involves a multi-step process starting from smaller molecular precursors. One common method includes the oxidative cyclodehydrogenation of 11,11’-dibromo-5,5’-bichrysene using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and trifluoromethanesulfonic acid (TfOH) to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bichrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert 5,5’-Bichrysene into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

5,5’-Bichrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Bichrysene involves its interaction with various molecular targets and pathways. In materials science, its unique structure allows it to act as a precursor for the synthesis of graphene-like materials with specific electronic properties. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

    Chrysene: A simpler polycyclic aromatic hydrocarbon with four fused benzene rings.

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.

    Perylene: A polycyclic aromatic hydrocarbon with five fused benzene rings, used in organic electronics.

Uniqueness: 5,5’-Bichrysene is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. Its ability to form graphene-like materials with controlled defects makes it particularly valuable in the field of materials science .

Properties

Molecular Formula

C36H22

Molecular Weight

454.6 g/mol

IUPAC Name

5-chrysen-5-ylchrysene

InChI

InChI=1S/C36H22/c1-7-15-29-23(9-1)17-19-31-27-13-5-3-11-25(27)21-33(35(29)31)34-22-26-12-4-6-14-28(26)32-20-18-24-10-2-8-16-30(24)36(32)34/h1-22H

InChI Key

WXLLLRUXIVBRGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C5=CC6=CC=CC=C6C7=C5C8=CC=CC=C8C=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.